卡巴霉素 D

描述

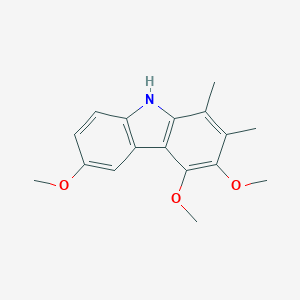

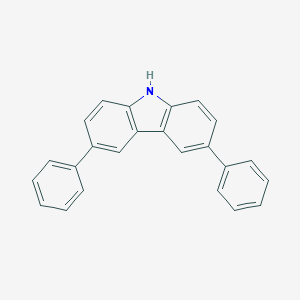

咔唑霉素D是一种属于咔唑类抗生素家族的物质,于1980年代首次从链霉菌链霉菌属的培养液中分离出来 。咔唑霉素以其独特的咔唑骨架而闻名,该骨架由一个三环结构组成,其中两个苯环融合在吡咯核的任一侧。 咔唑霉素D及其类似物表现出显着的生物活性,包括抗菌、抗真菌和抗氧化特性 .

科学研究应用

咔唑霉素D具有广泛的科学研究应用:

化学: 它用作研究咔唑化学和合成的模型化合物。

生物学: 咔唑霉素D表现出抗菌和抗真菌活性,使其成为研究微生物抑制的宝贵化合物。

医学: 它的抗氧化特性在开发治疗氧化应激相关疾病的药物方面引起了人们的兴趣。

作用机制

咔唑霉素D的作用机制涉及其与微生物细胞膜的相互作用,导致膜完整性破坏并抑制必要的细胞过程。 该化合物靶向特定酶和途径,包括参与炎症反应的5-脂氧合酶 。 这种抑制导致微生物生长和增殖减少。

生化分析

Biochemical Properties

The latest development of in silico analysis of the biosynthetic gene clusters for bacterial carbazoles has allowed studies on the biosynthesis of a carbazole skeleton, which was established by sequential enzyme-coupling reactions associated with an unprecedented carbazole synthase, a thiamine-dependent enzyme, and a ketosynthase-like enzyme . Carbazomycin D, as a member of the carbazole family, may share similar biochemical properties.

Cellular Effects

It has been shown to be active against certain fungi and bacteria, suggesting that it may interfere with cellular processes in these organisms .

Molecular Mechanism

The biosynthesis of a carbazole skeleton involves sequential enzyme-coupling reactions associated with a carbazole synthase, a thiamine-dependent enzyme, and a ketosynthase-like enzyme . These enzymes may play a role in the molecular mechanism of Carbazomycin D.

准备方法

合成路线和反应条件: 咔唑霉素D的全合成涉及几个关键步骤。合成始于对称的5-氯-1,2,3-三甲氧基苯。 关键步骤包括芳炔介导的咔唑形成和甲基化,以产生多取代的咔唑 。 使用三氯化硼进行区域选择性脱甲基化,然后安装甲氧基基团是合成咔唑霉素D的关键步骤 .

工业生产方法: 虽然咔唑霉素D的具体工业生产方法尚未得到广泛的记载,但合成通常遵循实验室程序,并可能进行规模化改进。 在工业环境中,使用高效催化剂和优化反应条件可以提高产量和纯度。

化学反应分析

反应类型: 咔唑霉素D会发生各种化学反应,包括:

氧化: 咔唑霉素D可以被氧化形成醌衍生物。

还原: 还原反应可以将醌衍生物转化回氢醌。

取代: 亲电芳香取代反应可以将各种取代基引入咔唑环。

常用试剂和条件:

氧化: 常用的氧化剂包括高锰酸钾和三氧化铬。

还原: 使用硼氢化钠和氢化铝锂等还原剂。

取代: 在酸性或碱性条件下使用卤素、硝化剂和磺化剂等试剂。

主要产物: 从这些反应中形成的主要产物包括各种取代的咔唑、醌和氢醌,具体取决于所用的特定反应条件和试剂。

相似化合物的比较

咔唑霉素D可以与其他咔唑类抗生素进行比较,例如咔唑霉素A、咔唑霉素B和咔唑霉素C。 虽然所有这些化合物都具有相似的核心结构,但它们在取代基和生物活性方面有所不同 。 例如:

咔唑霉素A: 表现出强烈的抗菌和抗真菌活性。

咔唑霉素B: 由于存在酚羟基,因此表现出更强的抗氧化活性。

咔唑霉素C: 以其5-脂氧合酶抑制活性而闻名.

这些差异突出了咔唑霉素D的独特特性,尤其是它的甲氧基,这有助于其独特的生物活性。

属性

IUPAC Name |

3,4,6-trimethoxy-1,2-dimethyl-9H-carbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO3/c1-9-10(2)16(20-4)17(21-5)14-12-8-11(19-3)6-7-13(12)18-15(9)14/h6-8,18H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVVRXRXZUJFTHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C2=C1NC3=C2C=C(C=C3)OC)OC)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00148370 | |

| Record name | Carbazomycin D | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00148370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108073-63-8 | |

| Record name | Carbazomycin D | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108073638 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbazomycin D | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00148370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

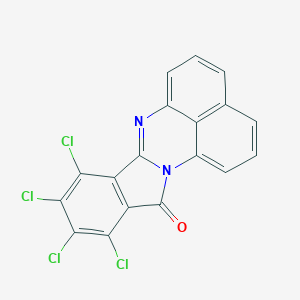

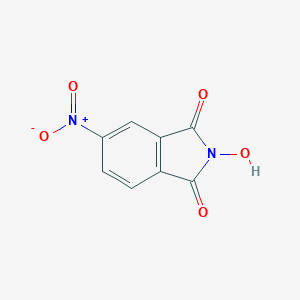

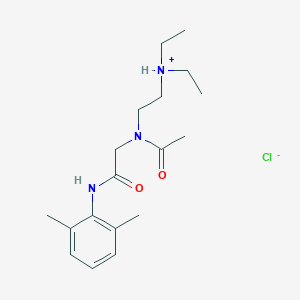

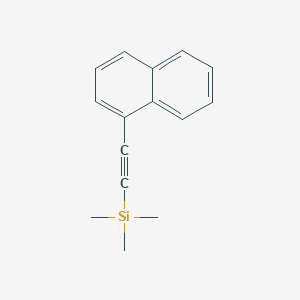

Feasible Synthetic Routes

Q1: What is the source of Carbazomycin D?

A1: Carbazomycin D was isolated from the crude extract of Streptomyces CMU-JT005, an actinomycete strain with nematicidal activity [].

Q2: Are there any other compounds similar to Carbazomycin D isolated from the same source?

A2: Yes, along with Carbazomycin D, researchers also isolated 3-Methoxy-2-methyl-carbazole-1,4-quinone and Carbazomycin F from the Streptomyces CMU-JT005 strain []. This suggests that these compounds might share biosynthetic pathways and potentially have related biological activities.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4S)-4-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]propanoyl]amino]-5-(carboxymethylamino)-5-oxopentanoic acid](/img/structure/B34281.png)

![4-Chloro-3-methylisoxazolo[4,5-d]pyridazine](/img/structure/B34283.png)

![Tris[2-(3-mercaptopropionyloxy)ethyl] isocyanurate](/img/structure/B34299.png)

![2-[2-[2-[2-[bis(carboxymethyl)amino]-5-[methoxy-(6-nitro-1,3-benzodioxol-5-yl)methyl]phenoxy]ethoxy]-N-(carboxymethyl)-4-methylanilino]acetic acid](/img/structure/B34308.png)